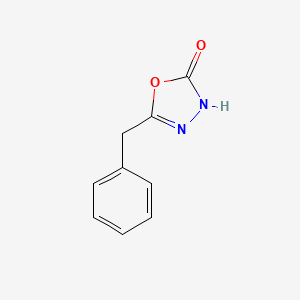

N-((1-methyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)methyl)cinnamamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

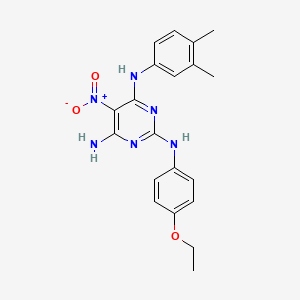

“N-((1-methyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)methyl)cinnamamide” is a chemical compound with the molecular formula C9 H15 N3 . It is a derivative of indazole, a heterocyclic compound that is significant in the pharmaceutical field .

Synthesis Analysis

The synthesis of indazoles, including “N-((1-methyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)methyl)cinnamamide”, often involves two steps. The first step is the condensation of isopropyl acetoacetate with aromatic aldehydes in the presence of methylamine in ethanol, yielding cyclic β-keto esters . These are then treated with hydrazine hydrate in ethanol under reflux to give the final indazole compounds .Molecular Structure Analysis

The molecular structure of “N-((1-methyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)methyl)cinnamamide” has been confirmed as 1H-indazole . The stereochemistry of the six-membered ring of the fused indazoles resembles that of keto esters .Chemical Reactions Analysis

The mechanism of the second step in the synthesis of indazoles is different from the expected one. Dehydration is faster than cyclization, and the cyclic intermediates formed in the reaction course are unstable and easily undergo amido-imidol tautomerism, yielding stable 1H-indazoles .Physical And Chemical Properties Analysis

“N-((1-methyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)methyl)cinnamamide” is a solid at room temperature . It has a molecular weight of 238.16 .Applications De Recherche Scientifique

Synthetic Approaches

Indazole-containing heterocyclic compounds have a wide variety of medicinal applications . The strategies for the synthesis of these compounds include transition metal catalyzed reactions, reductive cyclization reactions, and synthesis of 2H-indazoles via consecutive formation of C–N and N–N bonds without catalyst and solvent from 2-azidobenzaldehydes and amines .

Anti-Inflammatory Agents

Indazole derivatives have been found to possess high anti-inflammatory activity along with minimum ulcerogenic potential . For example, 3-phenyl-2-[4-(trifluoromethyl)phenyl]-4,5,6,7-tetrahydro-2H-indazole has been reported to have significant anti-inflammatory activity .

Anticancer Agents

Indazole derivatives have also been synthesized and evaluated for their in vitro antineoplastic activity against 60 clinically isolated human cancer cell lines .

Antihypertensive Agents

Indazole-containing compounds have been reported to have antihypertensive properties .

Antidepressant Agents

These compounds have also been found to have antidepressant properties .

Antibacterial Agents

Indazole derivatives have been reported to have antibacterial properties .

Treatment of Respiratory Diseases

Indazoles can be employed as selective inhibitors of phosphoinositide 3-kinase δ for the treatment of respiratory diseases .

Other Medicinal Applications

In addition to the above, indazole derivatives have been found to have a wide range of other medicinal applications such as antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, and antifungal activities .

Orientations Futures

The universal requirements on heterocyclic compounds for their potential activities against microorganisms and significance in the pharmaceutical field have prompted the synthesis of indazoles from cyclic keto esters . This suggests that “N-((1-methyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)methyl)cinnamamide” and similar compounds may have potential applications in the pharmaceutical field.

Propriétés

IUPAC Name |

(E)-N-[(1-methyl-4,5,6,7-tetrahydroindazol-3-yl)methyl]-3-phenylprop-2-enamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H21N3O/c1-21-17-10-6-5-9-15(17)16(20-21)13-19-18(22)12-11-14-7-3-2-4-8-14/h2-4,7-8,11-12H,5-6,9-10,13H2,1H3,(H,19,22)/b12-11+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AVQNYIBNQRLJPJ-VAWYXSNFSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=C(CCCC2)C(=N1)CNC(=O)C=CC3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN1C2=C(CCCC2)C(=N1)CNC(=O)/C=C/C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H21N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

295.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-((1-methyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)methyl)cinnamamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(4-methylbenzyl)-2-(4-oxo-2-phenylpyrazolo[1,5-a]pyrazin-5(4H)-yl)acetamide](/img/structure/B2460129.png)

![2-chloro-N-{2-[(3-methoxyphenyl)amino]-2-oxoethyl}-N-methylacetamide](/img/structure/B2460132.png)

![5-[(1-Naphthylmethyl)thio]-1,3,4-thiadiazol-2-amine](/img/structure/B2460134.png)

![5-[[1-[[5-amino-1-[[1-[[1-[[1-[[4-amino-1-[[1-[[2-[[6-amino-1-[[1-[[1-[[1-[[1-[[1-[[1-[[1-[[1-[[5-amino-1-[[1-[[1-[[1-[[6-amino-1-[[6-amino-1-[[1-[[5-amino-1-[[1-[[1-[[1-[[4-amino-1-[(1-carboxy-2-phenylethyl)amino]-1,4-dioxobutan-2-yl]amino]-3-(1H-imidazol-4-yl)-1-oxopropan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-3-carboxy-1-oxopropan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxohexan-2-yl]amino]-1-oxohexan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-4-methylsulfanyl-1-oxobutan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-4-carboxy-1-oxobutan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-(1H-imidazol-4-yl)-1-oxopropan-2-yl]amino]-1-oxohexan-2-yl]amino]-2-oxoethyl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-3-(1H-imidazol-4-yl)-1-oxopropan-2-yl]amino]-4-methylsulfanyl-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-4-[[2-[[2-(2-aminopropanoylamino)-3-methylbutanoyl]amino]-3-hydroxypropanoyl]amino]-5-oxopentanoic acid](/img/structure/B2460135.png)

![1-Acetyl-3-{3-[(ethylsulfonyl)amino]phenyl}-5-(4-fluorophenyl)-2-pyrazoline](/img/structure/B2460138.png)

![N-(2,5-difluorophenyl)-2-((7-(4-ethoxyphenyl)-8-oxo-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)thio)acetamide](/img/structure/B2460141.png)

![6-[(2-Chlorophenyl)methylsulfanyl]-1,2-dihydropyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B2460142.png)

![N-(3-fluorophenyl)-3-oxo-2-phenyl-5-((tetrahydrofuran-2-yl)methyl)-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2460143.png)

![(2S)-N-[2-fluoro-5-(5-methyl-1H-1,2,3,4-tetrazol-1-yl)phenyl]-1-(prop-2-yn-1-yl)pyrrolidine-2-carboxamide](/img/structure/B2460146.png)

![7-[(2-Chloro-6-fluorophenyl)methylsulfanyl]-3-[(2-fluorophenyl)methyl]triazolo[4,5-d]pyrimidine](/img/structure/B2460151.png)